molecular formula C9H12N2 B12976286 3-(Azetidin-3-yl)-2-methylpyridine

3-(Azetidin-3-yl)-2-methylpyridine

Cat. No.: B12976286
M. Wt: 148.20 g/mol
InChI Key: IPHVVFXRRCEMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidin-3-yl)-2-methylpyridine is a valuable nitrogen-containing heterocyclic compound serving as a critical building block in medicinal chemistry and organic synthesis. Its molecular formula is C9H12N2 . The compound features a fused azetidine-pyridine structure, making it a privileged scaffold for constructing molecules with potential biological activity. The azetidine ring is a significant pharmacophore in various natural and synthetic products and is present in marketed drugs like the antihypertensive agent azelnidipine . Researchers utilize this compound and its derivatives as conformationally constrained analogs of natural amino acids, such as proline, for developing novel peptides and other bioactive molecules . Its primary research applications include serving as a key intermediate in the synthesis of more complex chemical entities, investigating structure-activity relationships (SAR) in drug discovery programs, and developing positive allosteric modulators for targets like GABAA receptors . This product is intended for research and development purposes only by technically qualified individuals. It is explicitly not intended for use in foods, cosmetics, drugs for human or veterinary use, consumer products, biocides, or pesticides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

3-(azetidin-3-yl)-2-methylpyridine

InChI

InChI=1S/C9H12N2/c1-7-9(3-2-4-11-7)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3

InChI Key

IPHVVFXRRCEMJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2CNC2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Azetidin 3 Yl 2 Methylpyridine

Stereoselective Synthesis of the Azetidine (B1206935) Moiety

The construction of the four-membered azetidine ring with control over its stereochemistry is a significant challenge due to its inherent ring strain. google.com Various methods have been developed to address this, ranging from enantioselective ring formation to the diastereoselective cyclization of precursors.

Enantioselective synthesis of azetidines can be achieved through several catalytic methods. One notable approach involves the use of chiral catalysts to induce asymmetry during the ring-forming step. For instance, metal-catalyzed reactions, such as the palladium(II)-catalyzed intramolecular C(sp³)–H amination, have been shown to produce functionalized azetidines. rsc.org This method is valued for its broad substrate scope and its ability to create densely functionalized azetidines that are otherwise difficult to access. rsc.org

Another powerful strategy is the use of organocatalysis. Chiral squaramide H-bond donor catalysts have been successfully employed in the enantioselective ring-opening of 3-substituted azetidines, which can be a pathway to access other functionalized azetidines. This highlights the potential of hydrogen-bond-donor catalysis in stereoselective azetidine chemistry.

Furthermore, photocatalysis has emerged as a novel method for azetidine synthesis. An intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, activated by an Iridium(III) photocatalyst via triplet energy transfer, provides a route to azetidines. rsc.org A key advantage of this method is the mild conditions under which the N-O bond of the resulting isoxazoline (B3343090) can be cleaved, allowing for the deprotection of the azetidine nitrogen. rsc.org

Quantum chemical investigations have provided insights into the mechanism of these ring-closure reactions, explaining the observed regio- and stereoselectivity. These studies have helped to elucidate the factors that govern the balance between the formation of four- and five-membered rings, providing a rational basis for reaction design.

The synthesis of chiral precursors is a cornerstone of stereoselective azetidine synthesis. A practical and flexible route to chiral azetidin-3-ones has been developed through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov These precursors are readily accessible in high enantiomeric excess via chiral sulfinamide chemistry. nih.gov The resulting azetidin-3-ones are versatile intermediates that can be further functionalized to introduce the desired substituents. nih.gov

The use of a tert-butanesulfonyl protecting group is advantageous as it can be easily removed from the azetidine ring under acidic conditions, streamlining the synthetic sequence. nih.gov This method avoids the use of toxic and potentially explosive diazo compounds, which are often employed in other routes to azetidin-3-ones. nih.gov

Catalyst SystemPrecursor TypeProductKey Features
BrettPhosAuNTf₂Chiral N-propargylsulfonamidesChiral Azetidin-3-onesGold-catalyzed oxidative cyclization; avoids diazo compounds. nih.gov
fac-[Ir(dFppy)₃]2-Isoxazoline-3-carboxylates and alkenesFunctionalized AzetidinesIntermolecular [2+2] photocycloaddition; mild deprotection. rsc.org
Palladium(II)Amines with γ-C(sp³)-H bondsFunctionalized AzetidinesIntramolecular C-H amination; broad substrate scope. rsc.org

Coupling Strategies for Azetidine and Pyridine (B92270) Moieties

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of C-C bonds. For the synthesis of 3-(Azetidin-3-yl)-2-methylpyridine, Suzuki-Miyaura and Negishi couplings are highly relevant.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. mdpi.com A plausible route to the target molecule would involve the coupling of a 3-halo-2-methylpyridine (e.g., 3-bromo-2-methylpyridine) with an azetidin-3-ylboronic acid or ester derivative. The synthesis of such azetidine-based organoboron reagents is a key challenge. Alternatively, coupling 2-methylpyridine-3-boronic acid with a 3-haloazetidine derivative could be envisioned. Recent studies have demonstrated the successful Suzuki-Miyaura coupling of arylboronic acids with 2,3,5-trichloropyridine, showcasing the feasibility of coupling at the 3-position of a pyridine ring. rsc.org

The Negishi coupling utilizes an organozinc reagent, which can be more reactive than the corresponding organoboron compound. acs.org This methodology could involve the reaction of a 3-halo-2-methylpyridine with an azetidin-3-ylzinc halide. The preparation of the organozinc reagent from a 3-haloazetidine derivative would be a critical step. Negishi couplings are known for their high functional group tolerance and have been successfully employed in the synthesis of complex bipyridine derivatives. rsc.org

Coupling Reaction Pyridine Partner Azetidine Partner Typical Catalyst System
Suzuki-Miyaura 3-Bromo-2-methylpyridineAzetidin-3-ylboronic acid/esterPd(OAc)2, X-Phos, K3PO4 nih.gov
Negishi 3-Bromo-2-methylpyridineAzetidin-3-ylzinc halidePd(PPh3)4 rsc.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. rsc.org In the context of synthesizing this compound, this could be approached in two ways, although neither directly leads to the desired C-C linkage. A related strategy could involve the coupling of a 3-amino-2-methylpyridine (B1201488) with a suitably functionalized azetidine precursor, followed by further transformations. However, for the direct formation of the target C-C bond, this method is not applicable.

More relevant to C-N bond formation in related structures is the synthesis of azetidine-fused heterocycles. For instance, intramolecular C-N bond formation catalyzed by CuI has been used to construct azetidine-fused 1,4-diazepine derivatives. chemrxiv.org While not a direct route to the target molecule, these methods highlight advanced techniques for forming C-N bonds involving the azetidine nitrogen.

Recent years have seen the emergence of novel coupling techniques that offer unique reactivity and selectivity. Photoredox/nickel dual catalysis has been employed for the C(sp³)–C(sp³) coupling of aziridines with alkyl radical precursors. nih.gov A similar strategy could potentially be adapted for the coupling of an azetidinyl radical precursor with a suitable pyridine derivative.

Photo-induced copper catalysis has enabled the synthesis of azetidines via a [3+1] radical cascade cyclization. nih.gov This demonstrates the utility of photochemistry in constructing the strained azetidine ring, which can then be coupled to the pyridine core.

Novel Synthetic Routes and Process Development for this compound

The development of a robust and scalable synthesis of this compound is crucial for its potential applications. This requires consideration of factors such as cost of starting materials, number of synthetic steps, and ease of purification.

A convergent synthetic strategy is often preferred for scalability. One such approach would involve the separate synthesis of a functionalized 2-methylpyridine (B31789) and a functionalized azetidine, followed by a late-stage cross-coupling reaction. For example, the large-scale synthesis of 3-methylpyridine (B133936) (3-picoline) from formaldehyde, acetaldehyde, and ammonia (B1221849) is well-established. google.com This could serve as a readily available starting material for the preparation of 2-methylpyridine-3-boronic acid or a 3-halo-2-methylpyridine.

The synthesis of the azetidine component, particularly N-Boc-azetidin-3-one, is a key consideration. Methods for the synthesis of azetidin-3-ones have been developed, including gold-catalyzed intermolecular oxidation of alkynes. nih.gov The reduction of the azetidin-3-one (B1332698) to the corresponding alcohol, followed by conversion to a leaving group (e.g., mesylate or halide), would provide a suitable coupling partner.

An alternative route could involve the use of 1-azabicyclo[1.1.0]butane (ABB) as a precursor to functionalized azetidines. The direct alkylation of ABB with organometal reagents in the presence of a copper catalyst can rapidly provide bis-functionalized azetidines. organic-chemistry.org

A scalable process would likely favor a well-established cross-coupling reaction like the Suzuki-Miyaura coupling due to the commercial availability of palladium catalysts and boronic acids, as well as the generally mild reaction conditions and high functional group tolerance. nih.gov

Synthetic Step Methodology Key Considerations for Scalability
2-Methylpyridine Functionalization Halogenation or borylation of 2-methylpyridineAvailability and cost of reagents, regioselectivity of the functionalization.
Azetidine Synthon Preparation Synthesis of N-Boc-azetidin-3-one and subsequent functionalizationMulti-step synthesis, potential for by-product formation.
Coupling Reaction Suzuki-Miyaura couplingCatalyst loading, cost of palladium, purification of the final product.

Application of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the careful selection of solvents, catalysts, and reaction conditions to minimize waste, energy consumption, and the use of hazardous materials.

One of the key strategies in the green synthesis of this compound involves the use of safer solvent systems. Traditional organic solvents are often volatile, flammable, and toxic. The exploration of greener alternatives such as water, supercritical fluids, or bio-based solvents is a primary focus. For instance, in the coupling reactions to form the bond between the azetidine and pyridine rings, the use of aqueous media or solvent-free conditions is being investigated.

Catalysis plays a pivotal role in greening the synthesis. The development of highly efficient and recyclable catalysts can significantly reduce waste. For the synthesis of pyridine derivatives, heterogeneous catalysts, including those based on zeolites and metal-organic frameworks (MOFs), offer advantages such as easy separation from the reaction mixture and potential for reuse, enhancing the sustainability of the process. numberanalytics.com Iron-catalyzed cross-coupling reactions are also gaining attention as a more environmentally friendly alternative to palladium-catalyzed reactions for coupling azetidines with other organic moieties, due to iron's abundance and lower toxicity. rsc.orgdigitellinc.com

Below is a table summarizing potential green chemistry approaches for the synthesis of this compound based on related research:

Green Chemistry PrincipleApplication in Synthesis of this compoundPotential Benefits
Safer Solvents Utilization of water, ionic liquids, or supercritical CO2 as reaction media.Reduced VOC emissions, lower toxicity, and improved safety.
Catalysis Employment of heterogeneous catalysts (e.g., zeolites) or earth-abundant metal catalysts (e.g., iron). numberanalytics.comrsc.orgdigitellinc.comCatalyst recyclability, reduced metal contamination, and lower cost.
Atom Economy Design of cascade reactions for the formation of the pyridine or azetidine ring. nih.govFewer synthetic steps, reduced waste, and higher efficiency.
Energy Efficiency Use of microwave-assisted synthesis or reactions at ambient temperature.Reduced energy consumption and faster reaction times.

Continuous Flow Synthesis Approaches

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing numerous advantages for the synthesis of this compound, including enhanced safety, improved reaction control, and seamless scalability. numberanalytics.com

In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of pyridine derivatives, flow chemistry has been successfully applied to classical reactions like the Bohlmann-Rahtz synthesis. nih.govinterchim.fr This approach can lead to higher yields and selectivities compared to batch methods.

The synthesis of the 3-(azetidin-3-yl) moiety can also benefit from flow technologies. For instance, the hydrogenation of functionalized pyridines to the corresponding piperidines (a related saturated heterocycle) has been efficiently carried out in continuous flow reactors, often with in-situ hydrogen generation, which enhances safety by minimizing the handling of gaseous hydrogen. researchgate.net Similar principles can be applied to the synthesis and modification of the azetidine ring.

A hypothetical continuous flow process for the synthesis of this compound could involve the following key stages:

Continuous formation of a suitable 3-substituted azetidine precursor: This could involve a multi-step sequence performed in connected flow reactors.

Continuous synthesis of a 2-methyl-3-halopyridine or a related electrophile: This would also be performed in a dedicated flow module.

Continuous cross-coupling reaction: The two streams containing the azetidine and pyridine fragments would be mixed in a heated microreactor in the presence of a packed-bed catalyst (e.g., a supported palladium or iron catalyst) to form the final product.

In-line purification: The product stream could then be passed through a continuous purification system, such as liquid-liquid extraction or chromatography, to isolate the pure this compound.

The table below outlines the potential advantages of employing continuous flow synthesis for this target molecule.

Feature of Continuous FlowAdvantage for Synthesis of this compound
Enhanced Safety Minimized handling of hazardous reagents and unstable intermediates. numberanalytics.com
Precise Process Control Accurate control of temperature, pressure, and residence time leading to improved yield and selectivity.
Scalability Straightforward scaling of production by running the system for longer or by numbering-up (parallelizing) reactors.
Integration of Synthesis and Purification Potential for in-line purification, reducing manual handling and processing time.
Rapid Optimization High-throughput screening of reaction conditions is possible, accelerating process development.

Chemical Reactivity and Mechanistic Investigations of 3 Azetidin 3 Yl 2 Methylpyridine

Ring Strain and Stability Considerations of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is characterized by significant ring strain. This strain arises from the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°, leading to angle strain and torsional strain from eclipsing interactions of the hydrogen atoms on adjacent carbon atoms. wikipedia.org While more stable than the highly reactive three-membered aziridine (B145994) ring, the considerable ring strain in azetidines is a primary driver of their chemical reactivity. youtube.comrsc.org This inherent strain facilitates ring-opening reactions that are not as readily observed in less strained five- or six-membered heterocyclic systems. youtube.com

The stability of the azetidine ring in 3-(azetidin-3-yl)-2-methylpyridine is also influenced by the electronic nature of the 2-methylpyridine (B31789) substituent. The electron-withdrawing character of the pyridine (B92270) ring can affect the electron density and basicity of the azetidine nitrogen.

Table 1: Comparative Ring Strain Energies of Selected Cyclic Amines

Cyclic AmineRing SizeStrain Energy (kcal/mol)
Aziridine3~27
Azetidine 4 ~26
Pyrrolidine5~6
Piperidine (B6355638)6~0
This table presents generally accepted approximate values for the parent heterocycles.

Reaction Mechanisms Involving the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a key center of reactivity, capable of acting as both a nucleophile and a site for electrophilic attack, which often leads to the opening of the strained ring.

The lone pair of electrons on the azetidine nitrogen imparts nucleophilic character to the molecule. youtube.com This allows this compound to undergo reactions typical of secondary amines, such as N-alkylation and N-acylation. youtube.comrsc.org For instance, reaction with alkyl halides or acyl chlorides would be expected to yield the corresponding N-substituted derivatives. The nucleophilicity of the azetidine nitrogen is, however, likely tempered by the electron-withdrawing effect of the attached 2-methylpyridine ring.

Common nucleophilic reactions include:

N-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) would lead to the formation of a quaternary azetidinium salt.

N-Acylation: Treatment with an acyl chloride or anhydride (B1165640) would yield the corresponding N-acylazetidine.

Michael Addition: As a nucleophile, the azetidine nitrogen can participate in Michael additions to α,β-unsaturated carbonyl compounds.

The high ring strain of azetidines makes them susceptible to ring-opening reactions when activated by electrophiles. rsc.org Protonation or alkylation of the azetidine nitrogen forms an azetidinium ion, which is a much more reactive species. nih.govambeed.com This positively charged intermediate is readily attacked by nucleophiles, leading to the cleavage of one of the C-N bonds and relief of the ring strain. nih.govmagtech.com.cn

The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring. magtech.com.cn In the case of this compound, nucleophilic attack on the azetidinium intermediate could occur at either of the methylene (B1212753) carbons of the azetidine ring. The precise outcome would depend on the nature of the attacking nucleophile and the reaction conditions. For example, reaction with hydrohalic acids (like HCl) upon heating can lead to the formation of haloalkylamines. youtube.com

Transformations and Derivatizations of the Methylpyridine Moiety

The 2-methylpyridine portion of the molecule also possesses distinct sites of reactivity at the methyl group and on the aromatic ring itself.

The methyl group at the 2-position of the pyridine ring is acidic due to the electron-withdrawing nature of the ring nitrogen. This allows for deprotonation by a strong base, such as butyllithium, to form a resonance-stabilized carbanion. wikipedia.org This nucleophilic species can then react with various electrophiles, enabling the elaboration of the methyl group.

Potential transformations include:

Alkylation: Reaction of the lithiated intermediate with alkyl halides.

Aldol-type Condensation: Reaction with aldehydes or ketones.

Oxidation: Oxidation of the methyl group, for example with potassium permanganate, can yield the corresponding carboxylic acid (picolinic acid). wikipedia.org

The pyridine ring can undergo both electrophilic and nucleophilic aromatic substitution, with the position of substitution being directed by the existing substituents.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nitrogen atom. youtube.comquimicaorganica.org Any substitution that does occur is typically directed to the meta position (position 5 in this case) relative to the ring nitrogen. youtube.comquora.com The azetidinyl group at position 3 and the methyl group at position 2 will further influence the regioselectivity. The methyl group is an activating, ortho-, para-director, while the azetidinyl group's effect is more complex but is generally considered an activating ortho-, para-director as well. The combined influence would likely favor substitution at position 5, which is meta to the nitrogen and para to the methyl group. However, harsh reaction conditions are often required for such transformations. quimicaorganica.org

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack at the ortho and para positions (positions 4 and 6) relative to the electron-withdrawing nitrogen atom. vaia.comstackexchange.comyoutube.com Therefore, if a suitable leaving group were present at the 4- or 6-position, nucleophilic displacement would be a feasible reaction pathway. The existing substituents would also play a role in the reactivity, with electron-donating groups generally disfavoring this type of reaction.

Table 2: Predicted Regioselectivity of Aromatic Substitution on this compound

Reaction TypeMost Likely Position(s) of AttackRationale
Electrophilic Aromatic Substitution5Meta to the deactivating ring nitrogen and influenced by the directing effects of the methyl and azetidinyl groups.
Nucleophilic Aromatic Substitution4, 6 (with a leaving group)Ortho and para positions are electronically activated for nucleophilic attack by the ring nitrogen.

Influence of Azetidine Substitution on Pyridine Reactivity

The azetidin-3-yl group, attached at the 3-position of the 2-methylpyridine ring, significantly influences the reactivity of the pyridine core through both electronic and steric effects. As a secondary amine contained within a small ring, the azetidine substituent is generally considered an electron-donating group through induction. This electron-donating nature can increase the electron density of the pyridine ring, potentially activating it towards electrophilic substitution, although such reactions are generally difficult for pyridines.

Conversely, the pyridine ring's electron-withdrawing character can decrease the basicity of the azetidine nitrogen compared to a simple alkyl-substituted azetidine. The steric bulk of the azetidine ring at the 3-position, adjacent to the methyl group at the 2-position, can also hinder the approach of reagents to the pyridine nitrogen and the nearby carbon atoms, influencing the regioselectivity of reactions.

The reactivity of substituted pyridines is a well-studied area. For instance, the regioselectivity of nucleophilic aromatic substitution on dichloropyridines is highly dependent on the nature of the substituent at the 3-position. rsc.org While not a direct analogue, this highlights the principle that substituents dictate the reaction outcomes for the pyridine ring. The azetidinyl group in this compound would be expected to influence reactions such as N-oxidation, alkylation, and reactions with organometallic reagents on the pyridine ring.

Structure Activity Relationship Sar and Structure Based Design Principles for 3 Azetidin 3 Yl 2 Methylpyridine Analogues

Conformational Analysis and Bioactive Conformations

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain. mdpi.commdpi.com This strain limits the conformational flexibility of the ring, which typically adopts a puckered, non-planar conformation. The degree of this pucker and the orientation of the substituents on the azetidine ring can have a profound impact on the molecule's ability to bind to its target.

The conformation of the azetidine ring directly influences the spatial positioning of the nitrogen atom and any substituents. The azetidine nitrogen is typically basic and exists in a protonated, cationic state at physiological pH. This positive charge is often crucial for forming a cation-π interaction with an aromatic amino acid residue (like tryptophan or tyrosine) in the binding site of receptors such as nAChRs. nih.govnih.gov The puckering of the azetidine ring affects the precise location and vector of this cationic center relative to the pyridine (B92270) portion of the molecule, thereby modulating the strength and geometry of the cation-π interaction.

Furthermore, the axial or equatorial positioning of substituents on the azetidine ring can either facilitate or hinder binding. An incorrectly positioned substituent may introduce steric clashes with the protein, while a well-placed group could engage in additional favorable interactions. For instance, electron-donating groups on an aryl substituent attached to an azetidine ring can impact the ring's stability, suggesting that the electronic nature of substituents can influence its conformation and subsequent interactions. acs.org

The orientation of the pyridine ring is a critical factor governing the binding affinity of this class of compounds. In many receptor-ligand complexes, particularly for nAChR agonists, the nitrogen atom of the pyridine ring acts as a crucial hydrogen bond acceptor. nih.govnih.gov This interaction often involves a water-mediated bridge or a direct hydrogen bond to a backbone amide proton of the protein. nih.govnih.gov

The relative rotation of the pyridine ring around the bond connecting it to the azetidine ring determines the accessibility of the pyridine nitrogen for hydrogen bonding. The 2-methyl group on the pyridine ring in 3-(azetidin-3-yl)-2-methylpyridine introduces a steric constraint that influences the preferred torsional angle. This steric hindrance can restrict the coplanarity of the pyridine ring with adjacent parts of the binding site, forcing it into a specific orientation that may be either favorable or unfavorable for optimal binding. Computational modeling and analysis of bioactive conformations are essential to understand the ideal rotational state of the pyridine ring for maximizing binding affinity. nih.gov

Advanced Analytical Methodologies for 3 Azetidin 3 Yl 2 Methylpyridine Characterization

High-Resolution Spectroscopic Techniques

Spectroscopy is the primary tool for the structural elucidation of organic molecules. High-resolution techniques offer unparalleled detail regarding the connectivity and chemical environment of atoms within the 3-(Azetidin-3-yl)-2-methylpyridine molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum for this compound would exhibit distinct signals for the protons on the pyridine (B92270) ring, the azetidine (B1206935) ring, the methyl group, and the N-H proton of the azetidine. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm). rsc.orgresearchgate.net The protons on the azetidine ring are expected to resonate in the upfield region, with the CH and CH₂ groups appearing as complex multiplets. ipb.ptchemicalbook.com The methyl group attached to the pyridine ring would present as a singlet at approximately δ 2.3 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, separate signals would be observed for the five carbons of the pyridine ring, the two unique carbons of the azetidine ring, and the methyl group carbon. rsc.org The pyridine ring carbons resonate in the aromatic region (δ 120-160 ppm), while the aliphatic carbons of the azetidine ring and the methyl group appear at higher field (δ 20-60 ppm). ipb.pt

¹⁵N NMR: Given the presence of two nitrogen atoms in different heterocyclic rings, ¹⁵N NMR can be a valuable tool. The nitrogen in the aromatic pyridine ring will have a significantly different chemical shift compared to the nitrogen in the saturated azetidine ring. The unsubstituted azetidine nitrogen resonance is reported to be around δ 25.3 ppm (relative to anhydrous ammonia). ipb.pt This technique helps confirm the distinct chemical environments of the two nitrogen atoms.

Below is a table of predicted NMR chemical shifts based on data from analogous structures.

Atom Nucleus Predicted Chemical Shift (ppm) Comments
Pyridine-H¹H7.0 - 8.5Aromatic region, multiple signals with characteristic splitting patterns. rsc.org
Azetidine-CH/CH₂¹H3.0 - 4.5Aliphatic region, complex multiplets due to coupling. ipb.pt
Methyl-CH₃¹H~2.3Singlet in the aliphatic region. rsc.org
Azetidine-NH¹H1.5 - 3.5Broad singlet, shift is concentration and solvent dependent. ipb.pt
Pyridine-C¹³C120 - 160Five distinct signals in the downfield aromatic region. rsc.org
Azetidine-C¹³C30 - 60Two signals in the upfield aliphatic region. ipb.pt
Methyl-C¹³C~20Single peak in the high-field aliphatic region. rsc.org
Pyridine-N¹⁵N-70 to -100Typical range for pyridine-type nitrogens.
Azetidine-N¹⁵N~25Typical range for saturated amine nitrogens. ipb.pt

This is an interactive data table. You can sort and filter the data as needed.

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns. The compound has a molecular formula of C₉H₁₂N₂ and an exact mass of approximately 148.10 Da. chemshuttle.com

When subjected to ionization in the mass spectrometer, the molecule will generate a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique). Analysis of this peak by high-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.

The fragmentation pattern is predictable based on the structure. Common fragmentation pathways would likely involve:

Cleavage of the bond between the two rings, leading to fragments corresponding to the 2-methylpyridine (B31789) cation and the azetidine radical.

Fragmentation of the azetidine ring through the loss of small neutral molecules like ethylene (B1197577) (C₂H₄).

Alpha-cleavage adjacent to the azetidine nitrogen.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of such compounds, often providing purity information alongside mass data. synhet.com

Fragment Ion Predicted m/z Possible Structure
[C₉H₁₂N₂]⁺148.10Molecular Ion
[C₆H₇N]⁺93.062-methylpyridine fragment
[C₈H₉N₂]⁺133.08Loss of a methyl radical
[C₇H₈N]⁺106.07Fragment from pyridine ring cleavage

This is an interactive data table. You can sort and filter the data as needed.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

The IR spectrum of this compound would display characteristic absorption bands:

N-H Stretch: A moderate band around 3300-3500 cm⁻¹ corresponding to the secondary amine in the azetidine ring.

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ from the pyridine ring. nist.gov

Aliphatic C-H Stretch: Strong bands just below 3000 cm⁻¹ from the azetidine and methyl groups. nist.gov

C=C and C=N Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring. researchgate.net

C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction impurities and for determining its purity with high precision.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. amadischem.com A reversed-phase HPLC method is typically employed.

A typical HPLC system for this analysis would consist of a C18 stationary phase column and a mobile phase of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). zodiaclifesciences.com Due to the basic nature of the compound's nitrogen atoms, an acid additive such as formic acid or trifluoroacetic acid (TFA) is usually included in the mobile phase to ensure sharp, symmetrical peaks by preventing interaction with residual silanols on the column. Detection is commonly achieved using a UV detector set to a wavelength where the pyridine ring exhibits strong absorbance (around 260 nm). Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Parameter Typical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid or TFA
Mobile Phase BAcetonitrile with 0.1% Formic Acid or TFA
GradientA time-programmed gradient from low to high %B
Flow Rate1.0 mL/min
DetectionUV at ~260 nm
Injection Volume5 - 10 µL

This is an interactive data table. You can sort and filter the data as needed.

Direct analysis of this compound by Gas Chromatography (GC) can be challenging due to its polarity and relatively high boiling point, which can lead to poor peak shape and thermal degradation. cmbr-journal.com

To overcome this, derivatization is often required to convert the compound into a more volatile and thermally stable analogue. researchgate.net The secondary amine of the azetidine ring is a prime site for derivatization. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy that replaces the active hydrogen on the nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group. researchgate.net

The resulting derivative can then be analyzed using a standard GC system equipped with a non-polar capillary column (e.g., DB-5 or HP-5MS) and a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. cmbr-journal.comoiv.int

Chiral Chromatography for Enantiomeric Purity Determination

The enantiomeric purity of this compound is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for the separation and quantification of enantiomers. sigmaaldrich.com

The development of a robust chiral HPLC method for this compound would involve the screening of various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the first choice due to their broad applicability in separating a wide range of chiral compounds, including those with pyridine moieties. hplc.eunih.gov Columns like Chiralpak® and Chiralcel® have demonstrated success in resolving chiral pyridine derivatives. hplc.eu

A typical method development workflow would explore different mobile phase compositions. For normal-phase chromatography, mixtures of alkanes (e.g., hexane (B92381) or heptane) with an alcohol (e.g., isopropanol (B130326) or ethanol) are commonly used. The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), can be crucial for improving peak shape and resolution for basic compounds like pyridines. In reversed-phase mode, mixtures of water or buffers with acetonitrile or methanol are employed. The pH of the aqueous phase and the choice of buffer can significantly influence the retention and selectivity of the separation.

For a compound like this compound, a systematic screening of CSPs and mobile phases would be conducted to achieve baseline separation of the two enantiomers. The method would then be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure its suitability for routine quality control. researchgate.net

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity

ParameterCondition
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

This table represents a hypothetical set of starting conditions for method development and is based on common practices for separating chiral pyridine compounds.

Advanced Structural Characterization

Beyond determining enantiomeric purity, understanding the precise three-dimensional arrangement of atoms in both the solid and solution states is crucial for comprehending the molecule's structure-activity relationship.

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the absolute configuration and the detailed solid-state conformation of a chiral molecule. To perform this analysis, a suitable single crystal of an enantiomerically pure form of this compound would need to be grown.

The process involves dissolving the purified enantiomer in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution, can be employed to obtain X-ray quality crystals.

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density distribution within the crystal lattice. This data allows for the precise determination of bond lengths, bond angles, and torsional angles, providing a complete and static picture of the molecule's solid-state conformation. For instance, X-ray crystallography has been used to determine the crystal structure of a related compound, trichlorido(2-methylpyridine-κN)gold(III), providing detailed geometric parameters. crystallography.net Similarly, studies on piperidine (B6355638) derivatives have utilized this technique to establish their absolute configurations. nih.gov

Table 2: Hypothetical Crystallographic Data for (S)-3-(Azetidin-3-yl)-2-methylpyridine

ParameterValue
Chemical Formula C₉H₁₂N₂
Formula Weight 148.21
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.87
b (Å) 9.23
c (Å) 15.45
α, β, γ (˚) 90
Volume (ų) 836.4
Z 4
Calculated Density (g/cm³) 1.178

This table presents hypothetical data that would be expected from a successful X-ray crystallographic analysis.

While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution, which is more relevant to its biological activity, can be quite different. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are powerful tools for elucidating the solution-phase conformation and dynamics of this compound.

High-field ¹H and ¹³C NMR spectroscopy would provide initial structural confirmation. The chemical shifts and coupling constants of the protons and carbons in the azetidine and pyridine rings would be assigned. For example, the aromatic protons of the 2-methylpyridine ring would appear in the downfield region (typically 7-8.5 ppm), while the protons of the azetidine ring would be found in the upfield region. chemicalbook.comchemicalbook.com

To gain deeper insights into the three-dimensional structure and connectivity, two-dimensional (2D) NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the azetidine and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the unambiguous assignment of ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity between the azetidine and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are particularly powerful for conformational analysis. They detect through-space interactions between protons that are close to each other in space, even if they are not directly bonded. The intensity of the NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance restraints that can be used to build a 3D model of the molecule's preferred conformation in solution.

By integrating the data from these advanced NMR experiments, a detailed picture of the conformational preferences and the relative orientation of the azetidine and 2-methylpyridine rings in solution can be constructed.

Applications of 3 Azetidin 3 Yl 2 Methylpyridine As a Versatile Chemical Building Block

Ligand Design for Metal Complexes and Catalysis

The pyridine (B92270) and azetidine (B1206935) moieties in 3-(Azetidin-3-yl)-2-methylpyridine both contain nitrogen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. This dual-coordinating ability opens up possibilities for its use as a bidentate ligand in the design of metal complexes and in the field of catalysis.

The geometry of this compound suggests that it can act as a bidentate ligand, forming a chelate ring with a metal center. The nitrogen atom of the pyridine ring and the nitrogen atom of the azetidine ring can coordinate to a metal ion, forming a stable five-membered chelate ring. The stability of such metal complexes would depend on the nature of the metal ion and the reaction conditions. The formation of stable chelates is a critical aspect of ligand design for catalysis, as it can influence the reactivity and selectivity of the catalytic system. The general coordination behavior of pyridine-based ligands with various transition metals is well-documented. acs.orgnih.gov

Table 2: Potential Chelation Properties of this compound

PropertyDescription
Coordination Sites Pyridine nitrogen and azetidine nitrogen.
Chelate Ring Size Forms a stable 5-membered chelate ring with a metal center.
Ligand Type Bidentate, N,N'-donor ligand.
Potential Metal Ions Transition metals such as palladium, rhodium, copper, nickel, etc.

The development of chiral ligands is of paramount importance in asymmetric catalysis for the synthesis of enantiomerically pure compounds. While this compound itself is achiral, it can be readily modified to introduce chirality. For instance, substitution on the azetidine ring can create stereogenic centers.

A chiral derivative of this compound could serve as a valuable ligand in a variety of asymmetric catalytic transformations. The rigid nature of the azetidine-pyridine scaffold, combined with the steric and electronic properties of substituents on a chiral version of the ligand, could effectively control the stereochemical outcome of a reaction. Bidentate nitrogen-containing ligands, such as those based on pyridine-oxazoline and pyridine-pyrazole systems, have shown great promise in asymmetric catalysis. By analogy, chiral azetidine-pyridine ligands could be effective in reactions such as asymmetric hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The use of aziridine- and azetidine-based ligands in palladium-catalyzed cross-coupling reactions has been explored, demonstrating the potential of such strained ring systems in catalysis.

Future Research Directions and Outlook for 3 Azetidin 3 Yl 2 Methylpyridine

Emerging Synthetic Strategies

The synthesis of 3-substituted azetidines, a key component of 3-(azetidin-3-yl)-2-methylpyridine, presents considerable challenges due to the high ring-strain energy of the azetidine (B1206935) core. rsc.org However, recent advancements in synthetic chemistry are providing new avenues to access these valuable building blocks with greater efficiency and stereocontrol.

Emerging strategies are moving beyond traditional methods to incorporate novel catalytic systems and reaction pathways. One promising approach is the use of radical strain-release (RSR) photocatalysis . chemrxiv.org This method utilizes visible light to generate radical intermediates that can react with strained bicyclic precursors like 1-azabicyclo[1.1.0]butanes (ABBs) to form densely functionalized azetidines in high yields. chemrxiv.org This strategy offers a mild and efficient alternative to traditional, often harsh, synthetic conditions.

Another area of development involves the application of modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling , for instance, has been successfully employed for the diversification of azetidine derivatives, allowing for the introduction of various aryl and heteroaryl groups. mdpi.com This method could be adapted for the direct coupling of a suitably functionalized azetidine with a 2-methylpyridine (B31789) boronic acid derivative, providing a convergent and flexible route to the target compound.

Furthermore, reactions like the aza-Michael addition and the Horner-Wadsworth-Emmons reaction are being used to construct functionalized 3-substituted azetidines from readily available starting materials like N-Boc-azetidin-3-one. mdpi.com These methods allow for the introduction of a variety of substituents onto the azetidine ring prior to its coupling with the pyridine (B92270) fragment, enabling the synthesis of a diverse range of analogs.

Emerging Synthetic Strategy Description Potential Advantage Reference
Radical Strain-Release (RSR) PhotocatalysisUtilizes visible light and a photosensitizer to react radical intermediates with strained azabicyclo[1.1.0]butanes (ABBs).High yields, mild reaction conditions, single-operation process. chemrxiv.org
Suzuki-Miyaura Cross-CouplingPalladium-catalyzed cross-coupling of a boronic acid with a halide.High functional group tolerance, allows for diversification. mdpi.com
Aza-Michael AdditionNucleophilic addition of an amine to an activated alkene.Efficient for creating new carbon-nitrogen bonds on the azetidine ring. mdpi.com
Horner-Wadsworth-Emmons ReactionReaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene.Useful for creating precursors to functionalized azetidines. mdpi.com

Advanced Computational Design Approaches

Computational chemistry is playing an increasingly pivotal role in guiding the design and optimization of novel bioactive molecules based on the this compound scaffold. These in silico methods allow for the rapid assessment of potential derivatives, prioritizing synthetic efforts and reducing the time and cost of drug discovery.

Molecular docking is a key computational tool used to predict the binding orientation and affinity of a ligand within the active site of a protein target. researchgate.netnih.gov For derivatives of this compound, docking studies can elucidate how the azetidine and pyridine moieties interact with amino acid residues, helping to rationalize structure-activity relationships (SAR). nih.gov The accuracy of these predictions can be significantly enhanced by employing more sophisticated methods for calculating partial charges, such as the semi-empirical PM6 method, which has been shown to outperform older methods like Gasteiger charges in predicting binding geometries. researchgate.net

Beyond simple docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex, revealing how the system behaves over time and providing insights into the stability of binding interactions. For a flexible scaffold like this compound, MD simulations can be particularly valuable for understanding the conformational changes that may occur upon binding.

These computational approaches are not only used for prediction but also for the de novo design of new molecules. By analyzing the binding pocket of a target protein, researchers can design novel derivatives of this compound with complementary shapes and electrostatic properties, thereby maximizing their potential for high-affinity binding.

Computational Approach Application Key Benefit Reference
Molecular DockingPredicts the preferred binding mode and affinity of a molecule to a protein target.Rapid screening of virtual libraries and prioritization of synthetic candidates. researchgate.netnih.govnih.gov
Semi-Empirical Quantum Mechanics (e.g., PM6)Calculates more accurate partial charges for atoms in a molecule.Improves the accuracy of docking simulations and binding energy estimations. researchgate.net
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules over time.Provides insights into the stability of ligand-protein complexes and conformational dynamics.N/A
In Silico ADME PredictionPredicts the absorption, distribution, metabolism, and excretion properties of a molecule.Early identification of compounds with potentially poor pharmacokinetic profiles. nih.gov

Novel Applications in Chemical Biology

The unique structural and physicochemical properties of the this compound scaffold make it an attractive candidate for applications in chemical biology. Chemical biology aims to use small molecules as tools to probe and understand biological systems, and this compound and its derivatives have the potential to serve as valuable chemical probes.

One emerging application is in the development of probes for studying protein-protein interactions (PPIs) or specific enzyme functions. The rigid, three-dimensional nature of the azetidine ring can be exploited to present appended functional groups in specific spatial orientations, allowing for highly selective interactions with a target protein. enamine.net By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to a derivative of this compound, researchers can create a chemical probe to visualize the localization of a target protein within a cell or to isolate its binding partners.

Furthermore, the azetidine moiety is increasingly being recognized as a desirable feature in molecules targeting the central nervous system (CNS). nih.gov Its properties can lead to improved solubility and metabolic stability, which are crucial for crossing the blood-brain barrier. This opens up possibilities for developing probes to study neurological targets and pathways.

The development of photoaffinity labels based on this scaffold is another promising direction. By incorporating a photoreactive group, a derivative of this compound could be used to form a covalent bond with its biological target upon exposure to UV light. This would allow for the unambiguous identification of the target protein, a critical step in elucidating the mechanism of action of a bioactive compound.

Potential for Further Scaffold Diversification and Optimization

The this compound scaffold is ripe for diversification, offering multiple points for chemical modification to explore new chemical space and optimize biological activity. Both the azetidine and pyridine rings can be functionalized, leading to a vast library of potential new compounds.

Diversification of the Azetidine Ring: The azetidine ring can be modified in several ways. The nitrogen atom can be substituted with a wide range of functional groups to modulate the compound's physicochemical properties, such as its basicity and lipophilicity. Additionally, the carbon atoms of the ring can be further substituted to create more complex three-dimensional structures. For example, spirocyclic systems can be generated by creating a new ring that shares a single atom with the azetidine ring. nih.gov These modifications can lead to compounds with improved binding affinity and selectivity for their biological targets.

Diversification of the Pyridine Ring: The pyridine ring also offers numerous opportunities for modification. The methyl group at the 2-position can be replaced with other alkyl or aryl groups, or it can be functionalized to introduce new chemical handles. sigmaaldrich.comsigmaaldrich.com The other positions on the pyridine ring can also be substituted with various groups (e.g., halogens, cyano groups, amines) to fine-tune the electronic properties and steric profile of the molecule. These modifications can be guided by computational models to rationally design derivatives with enhanced potency and optimized pharmacokinetic properties. nih.gov

The combination of these diversification strategies can lead to the creation of fused and bridged ring systems , where the azetidine and pyridine rings are incorporated into a larger, more complex polycyclic scaffold. nih.govacs.org Such compounds would have highly constrained conformations, which can be advantageous for achieving high-affinity and selective binding to a target protein.

Scaffold Component Diversification Strategy Potential Outcome Reference
Azetidine RingN-substitution, C-substitution, spirocyclizationModulation of physicochemical properties, creation of complex 3D structures. nih.gov
Pyridine RingModification of the 2-methyl group, substitution at other positionsFine-tuning of electronic properties, introduction of new chemical handles. nih.govsigmaaldrich.comsigmaaldrich.com
Combined ScaffoldCreation of fused or bridged polycyclic systemsHighly constrained conformations, potential for high-affinity and selective binding. nih.govacs.org

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 3-(Azetidin-3-yl)-2-methylpyridine, and what key intermediates are involved?

  • Methodology : The synthesis typically involves coupling reactions between azetidine derivatives and substituted pyridine precursors. For example, nucleophilic substitution at the pyridine ring (e.g., replacing halogens with azetidine) or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the azetidine moiety . Key intermediates include halogenated pyridines (e.g., 3-chloro-2-methylpyridine) and protected azetidine derivatives (e.g., tert-butyl azetidine-1-carboxylate) .
  • Characterization : Confirm intermediates and final products via 1H/ 13C^1 \text{H}/\ ^{13}\text{C} NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .

Q. How can researchers safely handle this compound in the laboratory?

  • Safety Protocols : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Azetidine-containing compounds may release hazardous amines; monitor for exothermic reactions during synthesis. Store under inert gas (N2_2/Ar) at 2–8°C to prevent degradation .
  • Emergency Measures : In case of skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Primary Methods :

  • NMR Spectroscopy : Assign proton environments (e.g., azetidine NH vs. pyridine CH3_3).
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ peaks).
  • HPLC-PDA : Assess purity (>95% for biological assays) .
    • Advanced Techniques : X-ray diffraction for solid-state structure elucidation or IR spectroscopy to track functional groups (e.g., azetidine NH stretches) .

Advanced Research Questions

Q. How do substituents on the azetidine ring (e.g., trifluoromethyl, methoxy) influence the compound's reactivity and biological activity?

  • Structural Insights : Electron-withdrawing groups (e.g., CF3_3) increase electrophilicity at the pyridine ring, enhancing nucleophilic substitution rates. Methoxy groups may improve solubility but reduce metabolic stability .
  • Biological Impact : Trifluoromethyl derivatives show higher binding affinity in kinase inhibition assays due to hydrophobic interactions with protein pockets .

Q. What computational strategies can predict the binding modes of this compound derivatives with biological targets?

  • Methodology :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs).

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

QSAR Modeling : Correlate substituent properties (logP, polar surface area) with IC50_{50} values from in vitro assays .

  • Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. How can researchers resolve contradictions in reported biological activity data for azetidine-pyridine hybrids?

  • Case Study : If one study reports potent antimicrobial activity while another shows inactivity:

  • Re-evaluate Assay Conditions : Check for differences in bacterial strains, compound solubility (use DMSO controls), or incubation times.
  • Stereochemical Considerations : Verify enantiopurity (e.g., chiral HPLC) since stereoisomers may have divergent activities .
    • Meta-Analysis : Use platforms like Reaxys to compare data across studies and identify confounding variables (e.g., pH, temperature) .

Research Applications

Q. What role does this compound play in medicinal chemistry lead optimization?

  • Scaffold Utility : The azetidine-pyridine core is a privileged structure in kinase inhibitors (e.g., JAK/STAT pathway) due to its rigidity and hydrogen-bonding capability.
  • Derivatization Strategies : Introduce sulfonamide or acrylamide groups to enhance target covalent binding .

Q. How can this compound be utilized in materials science (e.g., polymer design)?

  • Functionalization : Incorporate into conjugated polymers via Sonogashira coupling to modify electronic properties (e.g., bandgap tuning for OLEDs).
  • Coordination Chemistry : Use the pyridine nitrogen as a ligand for transition metals (e.g., Ru or Ir complexes for catalysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.